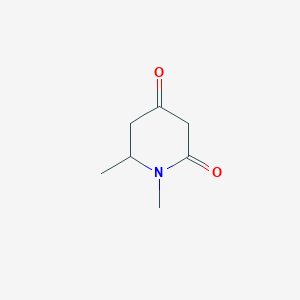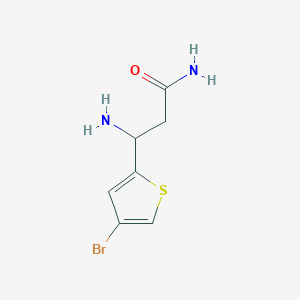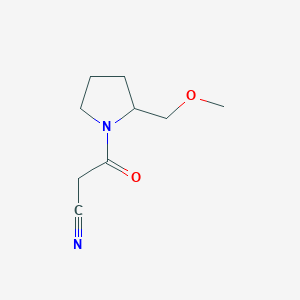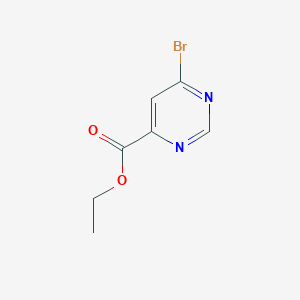
2-(Tetrahydrothiophen-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tetrahydrothiophen-3-yl)ethan-1-ol is an organic compound with the molecular formula C6H12OS It is characterized by the presence of a tetrahydrothiophene ring attached to an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydrothiophen-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of tetrahydrothiophene with ethylene oxide in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Photochemical homologation techniques can also be employed to produce aliphatic aldehydes, which can then be converted to the desired alcohol through reduction reactions .
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydrothiophen-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Tetrahydrothiophen-3-carbaldehyde or tetrahydrothiophen-3-carboxylic acid.
Reduction: Tetrahydrothiophene.
Substitution: Various substituted tetrahydrothiophenes depending on the reagent used.
Scientific Research Applications
2-(Tetrahydrothiophen-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Tetrahydrothiophen-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(Ethyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol
- Tetrahydrothiophen-3-carbaldehyde
- Tetrahydrothiophen-3-carboxylic acid
Uniqueness
2-(Tetrahydrothiophen-3-yl)ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
2-(thiolan-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c7-3-1-6-2-4-8-5-6/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCJVCBUVKIDLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-1-yl)acetic acid](/img/structure/B13326941.png)


![2-(Dibenzo[b,d]furan-2-yl)-7-phenyl-1-(3-(piperidin-1-yl)propyl)-1,5-dihydro-6H-imidazo[4,5-g]quinoxalin-6-one](/img/structure/B13326955.png)


